Cas no 2229392-95-2 (2-(3-aminopropoxy)-6-methoxyphenol)
2-(3-aminopropoxy)-6-methoxyphenol Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-aminopropoxy)-6-methoxyphenol
- 2229392-95-2
- EN300-1795910
-
- Inchi: 1S/C10H15NO3/c1-13-8-4-2-5-9(10(8)12)14-7-3-6-11/h2,4-5,12H,3,6-7,11H2,1H3
- InChI Key: VMWLIMZTVCZEDZ-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C=1O)OC)CCCN
Computed Properties
- Exact Mass: 197.10519334g/mol
- Monoisotopic Mass: 197.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 64.7Ų
2-(3-aminopropoxy)-6-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1795910-0.05g |
2-(3-aminopropoxy)-6-methoxyphenol |
2229392-95-2 | 0.05g |
$851.0 | 2023-09-19 | ||
| Enamine | EN300-1795910-0.1g |
2-(3-aminopropoxy)-6-methoxyphenol |
2229392-95-2 | 0.1g |
$892.0 | 2023-09-19 | ||
| Enamine | EN300-1795910-0.25g |
2-(3-aminopropoxy)-6-methoxyphenol |
2229392-95-2 | 0.25g |
$933.0 | 2023-09-19 | ||
| Enamine | EN300-1795910-0.5g |
2-(3-aminopropoxy)-6-methoxyphenol |
2229392-95-2 | 0.5g |
$974.0 | 2023-09-19 | ||
| Enamine | EN300-1795910-1.0g |
2-(3-aminopropoxy)-6-methoxyphenol |
2229392-95-2 | 1g |
$1014.0 | 2023-06-03 | ||
| Enamine | EN300-1795910-2.5g |
2-(3-aminopropoxy)-6-methoxyphenol |
2229392-95-2 | 2.5g |
$1988.0 | 2023-09-19 | ||
| Enamine | EN300-1795910-5.0g |
2-(3-aminopropoxy)-6-methoxyphenol |
2229392-95-2 | 5g |
$2940.0 | 2023-06-03 | ||
| Enamine | EN300-1795910-10.0g |
2-(3-aminopropoxy)-6-methoxyphenol |
2229392-95-2 | 10g |
$4360.0 | 2023-06-03 | ||
| Enamine | EN300-1795910-1g |
2-(3-aminopropoxy)-6-methoxyphenol |
2229392-95-2 | 1g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1795910-5g |
2-(3-aminopropoxy)-6-methoxyphenol |
2229392-95-2 | 5g |
$2940.0 | 2023-09-19 |
2-(3-aminopropoxy)-6-methoxyphenol Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2-(3-aminopropoxy)-6-methoxyphenol
Compound 2-(3-Aminopropoxy)-6-methoxyphenol (CAS No. 2229392-95-2): A Comprehensive Overview
The compound 2-(3-aminopropoxy)-6-methoxyphenol (CAS No. 2229392-95-2) is a versatile organic molecule with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its phenolic structure, incorporates functional groups such as amino, methoxy, and propoxy moieties, which contribute to its unique chemical properties and reactivity. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, making it accessible for further research and industrial applications.
Structural Analysis and Synthesis Methods
The molecular structure of 2-(3-aminopropoxy)-6-methoxyphenol is centered around a phenol ring, with substituents at the 2nd and 6th positions. The 3-aminopropoxy group at position 2 introduces a flexible chain with an amino terminal, while the methoxy group at position 6 enhances the molecule's solubility and stability. The synthesis of this compound typically involves multi-step reactions, including nucleophilic aromatic substitution and etherification processes. Researchers have recently explored green chemistry approaches to minimize environmental impact during synthesis, such as using biodegradable solvents and catalytic systems.
Chemical Properties and Reactivity
Due to the presence of hydroxyl, amino, and methoxy groups, 2-(3-aminopropoxy)-6-methoxyphenol exhibits diverse chemical reactivity. The phenolic hydroxyl group can participate in hydrogen bonding, making it suitable for applications requiring high polarity. The amino group enables nucleophilic reactions, while the methoxy group provides electron-donating effects, stabilizing the aromatic ring. Recent studies have highlighted the compound's ability to act as a reducing agent in certain reaction conditions, opening new avenues for its use in redox chemistry.
Applications in Pharmaceutical Chemistry
The compound has garnered significant attention in the pharmaceutical industry due to its potential as a building block for drug development. Its functional groups allow for easy modification to design bioactive molecules targeting various therapeutic areas. For instance, derivatives of 2-(3-aminopropoxy)-6-methoxyphenol have been investigated for their anti-inflammatory and antioxidant properties. A recent study published in *Journal of Medicinal Chemistry* demonstrated that certain analogs exhibit potent inhibitory effects on enzymes associated with neurodegenerative diseases.
Environmental Considerations and Safety Profile
As with any chemical compound, understanding the environmental impact and safety profile of 2-(3-aminopropoxy)-6-methoxyphenol is crucial. Research indicates that the compound is biodegradable under aerobic conditions, reducing its ecological footprint. However, proper handling and disposal protocols are recommended to ensure compliance with environmental regulations. Occupational exposure studies suggest that the compound has a low toxicity profile when handled appropriately.
Future Directions and Research Opportunities
The future of 2-(3-aminopropoxy)-6-methoxyphenol lies in exploring its potential as a precursor for advanced materials and bioactive compounds. Current research trends focus on developing novel synthetic pathways to enhance yield and reduce costs. Additionally, investigations into its pharmacokinetics and bioavailability are underway to assess its suitability as a drug candidate. Collaborative efforts between academic institutions and industry partners are expected to accelerate the discovery of new applications for this versatile molecule.
In conclusion, compound 2-(3-aminopropoxy)-6-methoxyphenol (CAS No. 2229392-95-2) stands out as a promising compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a key player in modern chemical research.
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